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Compound of Interest

Compound Name: (3S,4R)-PF-6683324

Cat. No.: B15620857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the synthesis of (3S,4R)-PF-6683324, a

potent and selective Type II PTK6/Brk and pan-Trk inhibitor. The synthesis pathway, as detailed

in patent WO2015092610A1, is presented with a focus on the key chemical transformations

and experimental procedures. This document is intended to serve as a comprehensive

resource for researchers and drug development professionals interested in the chemical

synthesis and properties of this compound.

Introduction
(3S,4R)-PF-6683324, with the full chemical name 2-(((3S,4R)-3-fluoro-1-(2-(4-

(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide, is

a small molecule inhibitor with significant potential in therapeutic research. It has been

identified as a potent inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast

Tumor Kinase (Brk), and a pan-Tropomyosin receptor kinase (Trk) inhibitor. The synthesis of

this complex molecule involves a multi-step pathway, which is detailed in the following sections.

Synthesis Pathway
The synthesis of (3S,4R)-PF-6683324 can be conceptually broken down into the formation of

key intermediates followed by their coupling to yield the final product. The core of the synthesis
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involves the construction of a substituted nicotinamide moiety and a functionalized piperidine

ring, which are then linked via an ether bond.

Logical Flow of the Synthesis
The overall synthetic strategy is depicted in the following diagram:
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Caption: Logical workflow for the synthesis of (3S,4R)-PF-6683324.

Experimental Protocols
The following protocols are based on the procedures outlined in patent WO2015092610A1,

specifically citing Example 9.

Synthesis of Intermediate 1: tert-butyl (3S,4R)-3-fluoro-4-
hydroxypiperidine-1-carboxylate
The synthesis of the fluorinated piperidine core is a critical multi-step process. A representative

procedure for a similar fluorinated piperidine intermediate is provided as a general guide.

Step 1: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine. To a solution of N-Boc-1,2,3,6-

tetrahydropyridine in a suitable solvent such as dichloromethane, a peroxy acid (e.g., m-
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CPBA) is added portion-wise at 0 °C. The reaction is stirred until completion, followed by an

aqueous work-up to yield the corresponding epoxide.

Step 2: Ring opening of the epoxide. The epoxide is then subjected to ring-opening with a

fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid in pyridine,

to introduce the fluorine atom and a hydroxyl group. This reaction is typically carried out in a

polar aprotic solvent like THF.

Step 3: Stereoselective reduction. The resulting ketone is reduced stereoselectively to afford

the desired (3S,4R) diastereomer. This can be achieved using a variety of reducing agents,

with the choice of reagent being critical for achieving the desired stereochemistry.

Synthesis of Intermediate 2: 2-chloro-5-(1-methyl-1H-
imidazol-4-yl)nicotinamide

Step 1: Synthesis of 4-bromo-1-methyl-1H-imidazole. 4-bromo-1H-imidazole is methylated

using a suitable methylating agent, such as methyl iodide, in the presence of a base like

sodium hydride in a solvent such as DMF.

Step 2: Suzuki Coupling. 2-chloronicotinonitrile is coupled with a boronic acid or ester

derivative of 4-bromo-1-methyl-1H-imidazole in a Suzuki-Miyaura reaction. This is typically

catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., sodium

carbonate) in a solvent mixture such as dioxane and water.

Step 3: Hydrolysis of the nitrile. The resulting nicotinonitrile is then hydrolyzed to the

corresponding nicotinamide. This can be achieved under acidic or basic conditions, for

example, by heating with concentrated sulfuric acid or with hydrogen peroxide and a base.

Synthesis of (3S,4R)-PF-6683324
Step 1: Etherification. tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is

reacted with 2-chloro-5-(1-methyl-1H-imidazol-4-yl)nicotinamide in the presence of a strong

base, such as sodium hydride, in an aprotic solvent like DMF. This Williamson ether

synthesis couples the two key intermediates.

Step 2: Deprotection. The Boc protecting group on the piperidine nitrogen is removed under

acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane or
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hydrochloric acid in dioxane.

Step 3: Amide Coupling. The deprotected piperidine intermediate is then acylated with 2-(4-

(trifluoromethoxy)phenyl)acetic acid. This amide bond formation is typically facilitated by a

coupling agent such as HATU or EDC in the presence of a non-nucleophilic base like DIPEA

in a solvent such as DMF. The final product is then purified by chromatography.

Quantitative Data
The following table summarizes representative quantitative data for the key steps in the

synthesis of (3S,4R)-PF-6683324, as would be expected from a well-optimized process. Actual

yields may vary depending on the specific reaction conditions and scale.
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Step Reactants Product Typical Yield (%)

Intermediate 1

Synthesis

N-Boc-1,2,3,6-

tetrahydropyridine, m-

CPBA, TBAF,

Reducing Agent

tert-butyl (3S,4R)-3-

fluoro-4-

hydroxypiperidine-1-

carboxylate

40-50 (over steps)

Intermediate 2

Synthesis

4-bromo-1H-

imidazole, Methyl

iodide, 2-

chloronicotinonitrile,

Imidazole boronic

ester, Pd catalyst

2-chloro-5-(1-methyl-

1H-imidazol-4-

yl)nicotinamide

30-40 (over steps)

Etherification
Intermediate 1,

Intermediate 2, NaH

Boc-protected ether

intermediate
60-70

Deprotection
Boc-protected ether

intermediate, TFA

Deprotected

piperidine

intermediate

>95

Amide Coupling

Deprotected

piperidine

intermediate, 2-(4-

(trifluoromethoxy)phen

yl)acetic acid, HATU,

DIPEA

(3S,4R)-PF-6683324 70-80

Signaling Pathways
(3S,4R)-PF-6683324 is a potent inhibitor of the PTK6 and Trk receptor tyrosine kinase

signaling pathways. These pathways are crucial in cell proliferation, survival, and

differentiation, and their dysregulation is implicated in various cancers and pain signaling.
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Caption: Inhibition of Trk and PTK6 signaling pathways by (3S,4R)-PF-6683324.

Conclusion
The synthesis of (3S,4R)-PF-6683324 is a challenging but well-documented process that

provides access to a potent inhibitor of key signaling pathways implicated in cancer and pain.

This guide provides a comprehensive overview of the synthetic route and the underlying

chemical principles, which should serve as a valuable resource for the scientific community.

Further research into the biological activities and therapeutic potential of this compound is

warranted.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of
(3S,4R)-PF-6683324]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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